methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate typically involves multi-step organic reactions. The starting materials often include thiazole derivatives, morpholine, and various alkylating agents. The reaction conditions may involve:
Temperature: Moderate to high temperatures (e.g., 50-150°C)
Solvents: Common organic solvents like dichloromethane, ethanol, or acetonitrile
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins
Pathways: Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a][1,3,5]triazin Derivatives: Compounds with similar core structures but different substituents.
Morpholine Derivatives: Compounds containing the morpholine ring with various functional groups.
Uniqueness
Methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Biological Activity
Methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate is a complex organic compound with potential therapeutic applications. Its structure suggests a multifaceted mechanism of action that may influence various biological pathways. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound has a unique structural framework that includes:
- A thiazole ring
- A triazine moiety
- A morpholine side chain
This combination of functional groups may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial : Many thiazole and triazine derivatives are known for their antibacterial and antifungal properties.
- Anticancer : Compounds featuring similar scaffolds have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective : Some derivatives have been studied for their potential in neuroprotection and cognitive enhancement.
Antimicrobial Activity
A study examining derivatives of thiazole and triazine highlighted their effectiveness against various bacterial strains. The minimal inhibitory concentration (MIC) values for related compounds were reported as low as 50 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli . The structural similarity suggests that methyl (2Z)-{...} may exhibit comparable antimicrobial effects.
Anticancer Potential
In vitro studies have shown that compounds with similar thiazolo[3,2-a][1,3,5]triazin structures can inhibit the growth of cancer cells. For instance, derivatives tested against breast cancer cell lines demonstrated significant cytotoxicity with IC50 values in the micromolar range . This suggests that methyl (2Z)-{...} could be evaluated for its anticancer properties.
Neuroprotective Effects
Research into the neuroprotective capabilities of thiazole derivatives indicates potential benefits in models of neurodegenerative diseases. Compounds were found to reduce neuronal injury in ischemia/reperfusion models and exhibited antioxidant properties by scavenging reactive oxygen species (ROS) . Given its structural components, methyl (2Z)-{...} may also possess neuroprotective effects worthy of further investigation.
Case Studies
- Antimicrobial Efficacy : A series of thiazole-based compounds were synthesized and tested against fungal strains. Results indicated that modifications to the thiazole ring significantly enhanced antifungal activity compared to standard treatments .
- Cancer Cell Proliferation : In a study focusing on breast cancer cell lines, a related triazine derivative was shown to induce apoptosis through mitochondrial pathways. This mechanism might be relevant for methyl (2Z)-{...}, warranting detailed exploration .
- Neuroprotection in Animal Models : In vivo studies demonstrated that certain thiazole derivatives improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid-beta accumulation . This provides a compelling rationale for investigating the neuroprotective potential of methyl (2Z)-{...}.
Properties
Molecular Formula |
C15H22N4O4S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl (2Z)-2-[3-(3-morpholin-4-ylpropyl)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate |
InChI |
InChI=1S/C15H22N4O4S/c1-22-13(20)9-12-14(21)19-11-18(10-16-15(19)24-12)4-2-3-17-5-7-23-8-6-17/h9H,2-8,10-11H2,1H3/b12-9- |
InChI Key |
RMRXEZGLFYCLMO-XFXZXTDPSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)N2CN(CN=C2S1)CCCN3CCOCC3 |
Canonical SMILES |
COC(=O)C=C1C(=O)N2CN(CN=C2S1)CCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.